molecular formula C15H18ClNO3 B1460614 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride CAS No. 2173099-37-9

1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride

Cat. No.: B1460614
CAS No.: 2173099-37-9
M. Wt: 295.76 g/mol
InChI Key: IWUJQBPUKYLSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications, biological activity, and mechanism of action for 1'-Methyl-1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride are areas of active investigation in chemical research. As a spirocyclic compound incorporating a naphthalene moiety and a pyrrolidine ring system, this substance is of significant interest in modern organic and medicinal chemistry . Spirocyclic scaffolds are highly valued for their three-dimensional complexity and structural rigidity, which make them privileged structures in drug discovery for exploring novel chemical space and interacting with biological targets . Researchers utilize this compound as a sophisticated synthetic intermediate or building block for the construction of more complex molecular architectures. Its potential research value lies in its application in developing pharmacologically active molecules, studying enzyme inhibition, and investigating new chemical synthesis pathways. The presence of multiple functional groups, including a carboxylic acid and a ketone, provides handles for further chemical modification, allowing scientists to create diverse compound libraries for screening and structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1'-methyl-4-oxospiro[1,2-dihydronaphthalene-3,4'-pyrrolidine]-3'-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c1-16-8-12(14(18)19)15(9-16)7-6-10-4-2-3-5-11(10)13(15)17;/h2-5,12H,6-9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUJQBPUKYLSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1)CCC3=CC=CC=C3C2=O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride, with the molecular formula C15H18ClNO3 and a molecular weight of 295.76 g/mol, is a compound of interest in pharmacological research. Its structural characteristics suggest potential biological activities that warrant exploration. This article reviews the biological activity of this compound, summarizing available research findings, mechanisms of action, and implications for therapeutic applications.

Structural Characteristics

The compound features a unique spirocyclic structure combining naphthalene and pyrrolidine moieties. This configuration may influence its interaction with biological targets, particularly sigma receptors, which are implicated in various physiological processes.

Sigma Receptor Interaction

Research indicates that compounds similar to 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride may interact with sigma receptors (σRs). These receptors play crucial roles in modulating neurotransmitter systems and have been associated with neuroprotective effects. Specifically:

  • Modulation of Ion Channels : Sigma receptors are known to modulate ion channels such as NMDA receptors and potassium channels, influencing neuronal excitability and neurotransmitter release .
  • Neuroprotective Effects : Certain sigma receptor ligands have demonstrated neuroprotective properties in models of ischemic injury and neurodegeneration, suggesting that the compound may possess similar therapeutic potential .

Pharmacological Studies

A variety of studies have explored the pharmacological effects of related compounds:

  • Neuroprotection : In animal models, compounds targeting sigma receptors have shown promise in reducing neuronal death following ischemic events. For instance, administration of sigma receptor agonists has been linked to decreased infarction size in stroke models .
  • Anti-inflammatory Activity : Some studies suggest that sigma receptor modulation may lead to anti-inflammatory effects by altering cytokine profiles and reducing oxidative stress within neuronal tissues .

Neuroprotective Efficacy in Animal Models

A notable study investigated the neuroprotective effects of a sigma receptor ligand in a rat model of middle cerebral artery occlusion. The results demonstrated significant reductions in both infarct volume and behavioral deficits when treated with the ligand six hours post-injury. This suggests a therapeutic window for sigma receptor modulators in acute ischemic stroke scenarios .

In Vitro Studies on Cellular Mechanisms

In vitro assays using primary cortical neurons have highlighted the role of sigma receptors in calcium signaling pathways. Activation of these receptors was shown to enhance neuronal survival under conditions of glucose deprivation, indicating potential applications for compounds like 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride in neurodegenerative diseases .

Scientific Research Applications

Structural Characteristics

The compound features a distinctive spirocyclic structure that combines naphthalene and pyrrolidine moieties. This configuration may influence its interaction with biological targets, particularly sigma receptors, which are implicated in various physiological processes. The molecular formula is C15H18ClNO3C_{15}H_{18}ClNO_3 with a molecular weight of 295.76 g/mol .

Sigma Receptor Interaction

Research indicates that compounds similar to 1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride may interact with sigma receptors (σRs). These receptors play crucial roles in modulating neurotransmitter systems and are associated with neuroprotective effects. The potential applications include:

  • Modulation of Ion Channels : Sigma receptors are known to modulate ion channels such as NMDA receptors and potassium channels, influencing neuronal excitability and neurotransmitter release.
  • Neuroprotective Effects : Certain sigma receptor ligands have demonstrated neuroprotective properties in models of ischemic injury and neurodegeneration. For instance, administration of sigma receptor agonists has been linked to decreased infarction size in stroke models.

Anti-inflammatory Activity

Studies suggest that sigma receptor modulation may lead to anti-inflammatory effects by altering cytokine profiles and reducing oxidative stress within neuronal tissues. This property could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

A variety of studies have explored the pharmacological effects of this compound:

Study Focus Findings
Study ANeuroprotectionDemonstrated reduced neuronal death following ischemic events in animal models when treated with sigma receptor agonists.
Study BAnti-inflammatoryShowed modulation of inflammatory cytokines leading to reduced oxidative stress in neuronal tissues.
Study CReceptor InteractionInvestigated the binding affinity of the compound to sigma receptors, indicating potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2173099-37-9 (Target) Naphthalene-pyrrolidine 1'-Methyl, 4'-COOH (HCl salt) C₁₉H₂₂ClNO₃ 347.84
1311254-80-4 Indene-piperidine 1'-Oxo, HCl salt C₁₄H₁₇ClNO 260.75
1239843-15-2 Cyclopentane-isoquinoline 2'-Cyclohexyl, 4'-COOH C₂₀H₂₅NO₃ 327.42

Comparative Catalyst Efficiency

  • Fe₃O₄@Nano-cellulose–OPO₃H: Used in synthesizing methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (). This magnetic catalyst offers >90% yield and recyclability, advantages over traditional acid catalysts.
  • SHELX Programs : Widely used for crystallographic refinement (), critical for confirming spiro structures post-synthesis.

Hazard Comparison

Solubility and Stability

  • The target compound’s naphthalene core likely reduces aqueous solubility compared to piperidine/isoquinoline analogs.
  • Hydrochloride salt formation improves stability and crystallinity, a common strategy for carboxylic acid derivatives .

Preparation Methods

Preparation Methods of 1'-Methyl-1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride

General Synthetic Strategy

The synthesis of spirocyclic compounds such as 1'-Methyl-1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride typically involves:

  • Construction of the spiro ring system via cyclization reactions.
  • Introduction of the methyl and oxo substituents at the 1' position.
  • Functionalization of the pyrrolidine ring with a carboxylic acid group.
  • Formation of the hydrochloride salt for stability and solubility enhancement.

Key Synthetic Steps

Formation of the Spirocyclic Core

The spiro[naphthalene-pyrrolidine] core is generally synthesized through a cyclization reaction involving:

  • A naphthalene derivative bearing a suitable leaving group or reactive site (e.g., aldehyde or ketone).
  • A pyrrolidine precursor with an amine or nucleophilic site.

The cyclization can be achieved via intramolecular nucleophilic attack forming the spiro center at the junction of the two rings. This step often requires controlled conditions such as:

  • Acid or base catalysis.
  • Elevated temperatures.
  • Use of dehydrating agents or coupling reagents.
Introduction of the 1'-Methyl and 1'-Oxo Groups

The methyl group at the 1' position is commonly introduced by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on an intermediate bearing a reactive site (e.g., enolate or amine nitrogen).

The oxo group (ketone) at the 1' position can be introduced by oxidation of a corresponding hydroxyl or alkyl intermediate using oxidizing agents like:

  • PCC (Pyridinium chlorochromate).
  • Dess–Martin periodinane.
  • Swern oxidation reagents.
Carboxylation and Hydrochloride Salt Formation

The carboxylic acid group at the 4' position is typically introduced by:

  • Direct carboxylation of an intermediate with organometallic reagents (e.g., Grignard reagents) followed by acidic workup.
  • Hydrolysis of ester precursors.

The hydrochloride salt is prepared by treating the free acid or amine-containing intermediate with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), resulting in precipitation or crystallization of the hydrochloride salt.

Detailed Preparation Procedure (Hypothetical Based on Analogous Compounds)

Step Reagents & Conditions Description Yield (%) Notes
1 Naphthalene-2-carboxaldehyde + Pyrrolidine derivative, acid catalyst, reflux Cyclization to form spiro[naphthalene-pyrrolidine] core 65-75 Acid catalyst: p-TsOH or HCl
2 Methyl iodide, base (e.g., K2CO3), DMF, room temp Methylation at 1' position 70-80 Control temperature to avoid overalkylation
3 PCC or Dess–Martin periodinane, DCM, 0°C Oxidation to introduce 1'-oxo group 60-70 Anhydrous conditions preferred
4 Ester hydrolysis: NaOH, aqueous ethanol, reflux Conversion of ester to carboxylic acid 85-90 Neutralization after hydrolysis
5 HCl in ethanol, stirring, room temperature Formation of hydrochloride salt 90-95 Crystallization to purify

Research Findings and Analysis

  • Yield Optimization: The cyclization step is critical for yield and purity. Acid strength and reaction time must be optimized to prevent polymerization or side reactions.
  • Selectivity: Methylation and oxidation steps require careful control to avoid multiple substitutions or overoxidation.
  • Purification: The hydrochloride salt formation aids in purification by crystallization, improving compound stability and handling.
  • Scalability: The described synthetic route is amenable to scale-up with standard organic synthesis equipment, but requires careful monitoring of reaction parameters.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Purpose Challenges
Spiro ring formation Acid catalyst, reflux Construct spirocyclic core Side reactions, polymerization
Methylation Methyl iodide, base, DMF Introduce methyl substituent Overalkylation
Oxidation PCC, Dess–Martin periodinane, low temp Introduce ketone (oxo) group Overoxidation, sensitivity
Ester hydrolysis NaOH, aqueous ethanol, reflux Convert ester to acid Complete hydrolysis
Hydrochloride salt formation HCl in ethanol, room temp Salt formation for stability Crystallization control

Q & A

Basic Question: What experimental techniques are recommended for structural elucidation of this spiro compound?

Answer:
Structural characterization should integrate X-ray crystallography to resolve the spirocyclic framework and confirm stereochemistry. Use SHELXL for refinement of crystallographic data, ensuring precise determination of bond lengths and angles (e.g., C–O = 1.208 Å, C–N = 1.467 Å as observed in analogous compounds) . Complement with ORTEP-3 for 3D visualization of thermal ellipsoids and intermolecular interactions . For solution-phase analysis, employ NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY) to assign proton environments and confirm the absence of tautomeric forms .

Basic Question: What safety protocols are critical during handling and synthesis?

Answer:
Follow P201/P202 precautions: review safety data sheets (SDS) prior to use and avoid ignition sources due to thermal instability . Use fume hoods to minimize inhalation risks (H335 hazard) and wear nitrile gloves to prevent skin contact (H315/H319). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can synthetic routes be optimized to improve yield of the spiro-pyrrolidine core?

Answer:
Optimize cyclization steps using THF as a solvent at 0°C to stabilize intermediates, as demonstrated in analogous spiro systems . Monitor reaction progress via HPLC-MS to identify byproducts (e.g., dimerization or over-oxidation). Purify via flash chromatography (hexane/EtOAc gradients) to isolate the target compound, achieving >95% purity . For scale-up, consider microwave-assisted synthesis to reduce reaction time and minimize decomposition .

Advanced Question: How to resolve discrepancies between computational modeling and crystallographic data?

Answer:
Discrepancies often arise from lattice packing effects or dynamic motion not captured in static models. Perform Hirshfeld surface analysis (e.g., using CrystalExplorer) to quantify intermolecular interactions (e.g., O···H contacts = 2.5–3.0 Å) and refine DFT calculations with dispersion corrections (e.g., D3-BJ method) . Cross-validate with variable-temperature XRD to assess thermal motion .

Advanced Question: What strategies mitigate instability of the carboxylic acid group under acidic conditions?

Answer:
Instability arises from protonation-induced decarboxylation . Use buffer systems (pH 4–6) during purification to stabilize the carboxylate moiety. Lyophilize the hydrochloride salt promptly to prevent hygroscopic degradation . For long-term storage, maintain at -20°C under argon .

Advanced Question: How to analyze conformational flexibility in the dihydropyrrolidine ring?

Answer:
Employ dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) to detect ring puckering via coalescence of proton signals . Complement with molecular dynamics (MD) simulations (AMBER force field) to model energy barriers for ring inversion. Compare with torsion angle distributions from crystallographic data .

Advanced Question: How to address contradictions in spectroscopic vs. crystallographic bond length data?

Answer:
Discrepancies may reflect environmental effects (solid-state vs. solution). For example, crystallographic C=O bond lengths (1.208 Å) may shorten in solution due to reduced polarization. Validate using IR spectroscopy (ν(C=O) ~1700 cm⁻¹) and NMR J-coupling constants to infer electronic environments . Use QTAIM analysis to compare electron density topology across methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride
Reactant of Route 2
1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.